3-Methyl-5-(trifluoromethyl)benzaldehyde
CAS No.: 116070-39-4
Cat. No.: VC21290195
Molecular Formula: C9H7F3O
Molecular Weight: 188.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116070-39-4 |
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Molecular Formula | C9H7F3O |
Molecular Weight | 188.15 g/mol |
IUPAC Name | 3-methyl-5-(trifluoromethyl)benzaldehyde |
Standard InChI | InChI=1S/C9H7F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-5H,1H3 |
Standard InChI Key | KFRRYUVXFZQWGS-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)C(F)(F)F)C=O |
Canonical SMILES | CC1=CC(=CC(=C1)C(F)(F)F)C=O |
Introduction
Chemical Identity and Structural Properties
3-Methyl-5-(trifluoromethyl)benzaldehyde (C9H7F3O) is an aromatic aldehyde featuring a benzene ring with three substituents: a methyl group at position 3, a trifluoromethyl group at position 5, and an aldehyde group. Its molecular structure provides it with distinctive chemical behavior that makes it valuable in various synthetic pathways.
Basic Chemical Information
The compound is characterized by the following fundamental chemical parameters:
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Molecular Formula: C9H7F3O
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Molecular Weight: 188.15 g/mol
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CID (PubChem): 23036229
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SMILES Notation: CC1=CC(=CC(=C1)C(F)(F)F)C=O
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InChI: InChI=1S/C9H7F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-5H,1H3
Structural Features
The benzene ring of 3-methyl-5-(trifluoromethyl)benzaldehyde serves as the core structure to which all functional groups are attached. The methyl group introduces electron-donating effects, while the trifluoromethyl group exhibits strong electron-withdrawing properties. The aldehyde functionality provides a reactive site for numerous transformations, making this compound particularly valuable in organic synthesis.
Physical and Chemical Properties
Physical Properties
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 189.05218 | 143.5 |
[M+Na]+ | 211.03412 | 153.7 |
[M+NH4]+ | 206.07872 | 149.5 |
[M+K]+ | 227.00806 | 147.8 |
[M-H]- | 187.03762 | 140.8 |
[M+Na-2H]- | 209.01957 | 147.9 |
[M]+ | 188.04435 | 144.0 |
[M]- | 188.04545 | 144.0 |
These collision cross-section values are particularly useful for identification in ion mobility spectrometry coupled with mass spectrometry, providing an additional dimension of separation and identification beyond mass-to-charge ratio alone.
Chemical Reactivity
The reactivity of 3-methyl-5-(trifluoromethyl)benzaldehyde is primarily dictated by the aldehyde group, which can undergo typical carbonyl reactions such as nucleophilic addition, oxidation, and reduction. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon through its electron-withdrawing effect, potentially making the aldehyde more reactive toward nucleophilic attack compared to simple benzaldehydes.
Synthesis Methods
General Synthetic Approaches
Applications and Research Directions
Synthetic Building Block
3-Methyl-5-(trifluoromethyl)benzaldehyde serves as an important building block in organic synthesis. The aldehyde functionality makes it particularly useful for condensation reactions, reductive aminations, and other transformations that can lead to more complex molecules.
One significant application of related trifluoromethylated benzaldehydes is in the synthesis of heterocyclic compounds. For example, similar compounds are used in synthesizing pyrazole derivatives like 5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole, which involves the reaction of a trifluoromethylated benzaldehyde with hydrazine hydrate and acetylacetone.
Pharmaceutical Applications
Analytical Methods for Characterization
Spectroscopic Identification
The identification and characterization of 3-methyl-5-(trifluoromethyl)benzaldehyde can be accomplished through various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR provide valuable structural information:
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¹H NMR would show signals for the methyl protons, aromatic protons, and the distinctive aldehyde proton
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¹³C NMR would reveal the carbonyl carbon of the aldehyde, aromatic carbons, and the characteristic quartet for the trifluoromethyl carbon due to carbon-fluorine coupling
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Infrared (IR) Spectroscopy: Expected to show characteristic bands for:
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C=O stretching of the aldehyde (typically around 1700 cm⁻¹)
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C-F stretching of the trifluoromethyl group (1100-1350 cm⁻¹)
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Aromatic C=C stretching (1400-1600 cm⁻¹)
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern characteristic of trifluoromethylated compounds, with the potential for using the collision cross-section data presented earlier for ion mobility separations .
Chromatographic Analysis
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable for both the analysis and purification of 3-methyl-5-(trifluoromethyl)benzaldehyde:
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GC is particularly useful for volatile compounds like benzaldehydes and can be coupled with mass spectrometry (GC-MS) for enhanced identification capabilities
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HPLC, especially reverse-phase HPLC, can be employed for both analytical and preparative purposes, with UV detection typically effective due to the aromatic nature of the compound
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